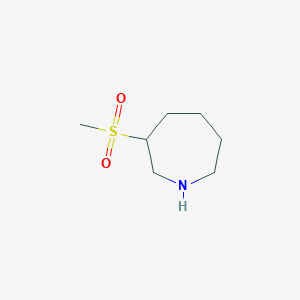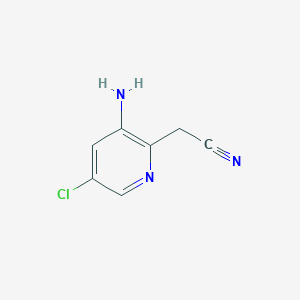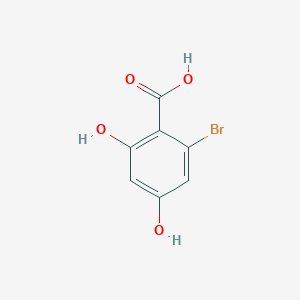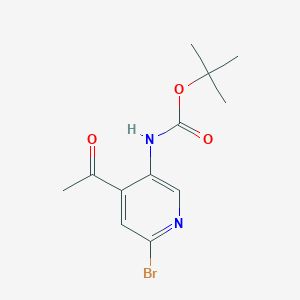![molecular formula C7H3N3S B13028546 Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
Benzo[d][1,2,3]thiadiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,2,3]thiadiazole-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its electron-withdrawing properties, making it a valuable component in various organic optoelectronic materials. Its unique structure allows it to participate in a range of chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,2,3]thiadiazole-5-carbonitrile typically involves the cyanation of 4-bromobenzo[d][1,2,3]thiadiazole. This reaction is carried out using copper(I) cyanide in dimethylformamide (DMF) as the solvent. The reaction conditions are carefully controlled to ensure the successful formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Benzo[d][1,2,3]thiadiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in aromatic nucleophilic substitution reactions, where nucleophiles replace hydrogen or halogen atoms on the aromatic ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are commonly used to form carbon-carbon bonds with this compound.
Direct C-H Arylation: This reaction involves the direct arylation of the C-H bond on the aromatic ring, facilitated by palladium catalysts.
Common Reagents and Conditions:
Copper(I) Cyanide: Used in the cyanation reaction.
Palladium Catalysts: Employed in cross-coupling and direct arylation reactions.
Dimethylformamide (DMF): A common solvent for these reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Benzo[d][1,2,3]thiadiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of organic chromophores and other optoelectronic materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its electron-withdrawing properties that can enhance the efficacy of certain pharmaceuticals.
Mechanism of Action
The mechanism by which Benzo[d][1,2,3]thiadiazole-5-carbonitrile exerts its effects is primarily related to its electron-withdrawing properties. This compound can stabilize negative charges and facilitate intramolecular charge transfer, which is crucial in the design of organic electronic materials. The molecular targets and pathways involved include interactions with various electron-rich species, leading to the formation of stable complexes and enhanced electronic properties .
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole: Another heterocyclic compound with similar electron-withdrawing properties.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: A derivative used in cross-coupling reactions.
Benzo[d]thiazole: A related compound with sulfur and nitrogen atoms in its structure.
Uniqueness: Benzo[d][1,2,3]thiadiazole-5-carbonitrile is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H3N3S |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
1,2,3-benzothiadiazole-5-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-4-5-1-2-7-6(3-5)9-10-11-7/h1-3H |
InChI Key |
WJQWYTBHRJGWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)


![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)





![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)



